Protopanaxadiol

BCRP inhibition multidrug resistance breast cancer

Protopanaxadiol (PPD, CAS 7755-01-3) is the aglycone of protopanaxadiol-type ginsenosides with ≥98% purity. It exhibits 13-fold higher oral bioavailability (48.12%) than PPT (3.69%) and uniquely inhibits BCRP ATPase, outperforming Rg3 and Rh2. Essential for MDR reversal, CYP3A4 interaction, and intestinal barrier studies. Its predictable PK profile (t1/2 6.25 h) minimizes variability in chronic dosing. Request pricing for bulk R&D supply.

Molecular Formula C30H52O3
Molecular Weight 460.7 g/mol
CAS No. 7755-01-3
Cat. No. B1677965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtopanaxadiol
CAS7755-01-3
Synonyms20(S)-protopanaxadiol
dammar-24-ene-3beta, 6alpha, 12beta, 20-tetrol, (20s)-
protopanaxadiol
protopanaxadiol, (3beta,12beta)-isome
Molecular FormulaC30H52O3
Molecular Weight460.7 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C
InChIInChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24-,25-,27-,28+,29+,30+/m0/s1
InChIKeyPYXFVCFISTUSOO-VUFVRDRTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Protopanaxadiol CAS 7755-01-3 Technical Specifications and Chemical Classification for Procurement Decisions


Protopanaxadiol (PPD, CAS 7755-01-3) is a tetracyclic triterpenoid dammarane-type sapogenin representing the aglycone backbone of protopanaxadiol-type ginsenosides found in Panax ginseng and Panax notoginseng [1]. With a molecular formula of C30H52O3 and molecular weight of 460.74 g/mol, PPD exists as two C-20 epimers—20(S)-protopanaxadiol and 20(R)-protopanaxadiol—both available as analytical reference standards with chromatographic purity typically ≥95% to ≥98% as determined by HPLC . PPD serves as the primary intestinal metabolite of major ginsenosides including Rb1, Rb2, Rc, and Rd following oral administration, and its oxidized metabolites represent the major circulating forms of ginsenosides detected in human plasma [2].

Why Protopanaxadiol CAS 7755-01-3 Cannot Be Interchanged with Other Ginsenoside Aglycones or Parent Glycosides


Protopanaxadiol (PPD) and its structurally similar analog protopanaxatriol (PPT) differ by only a single hydroxyl group at the C-6 position, yet this subtle structural divergence produces profoundly different pharmacokinetic and pharmacodynamic profiles that preclude generic substitution [1]. PPD demonstrates approximately 13-fold higher oral bioavailability (48.12%) compared to PPT (3.69%) in rat models, stemming from PPT's marked instability in gastric conditions with 40% degradation after 4 hours at pH 1.2 [2]. Furthermore, PPD exhibits consistently greater potency than its glycosylated precursors (Rb1, Rg3) across multiple activity dimensions including BCRP inhibition, cytotoxicity, and CYP enzyme modulation—differences that translate directly into experimental outcomes and procurement specifications [3].

Protopanaxadiol CAS 7755-01-3 Quantitative Differentiation Evidence for Scientific Selection


BCRP Inhibition Potency: Protopanaxadiol Outperforms Rh2, PPT, Rg3, Rg1, and Rh1 in MCF-7/MX Breast Cancer Resistance Protein Assay

In a direct head-to-head comparison of six ginsenosides and their metabolites for BCRP (breast cancer resistance protein) inhibitory activity using MCF-7/MX cells overexpressing BCRP, protopanaxadiol (PPD) was identified as the most potent BCRP inhibitor among all compounds tested [1]. Only PPD demonstrated significant inhibition of BCRP-associated vanadate-sensitive ATPase activity in inside-out membrane vesicles from Lactococcus lactis cells expressing BCRP, whereas Rh2 and PPT did not produce detectable ATPase inhibition in this assay despite enhancing mitoxantrone cytotoxicity.

BCRP inhibition multidrug resistance breast cancer MCF-7/MX ATPase activity

Oral Bioavailability Advantage: Protopanaxadiol Achieves 13-Fold Higher Systemic Exposure Than Protopanaxatriol in Rat Pharmacokinetic Study

A comparative pharmacokinetic study in rats directly compared the oral bioavailability of PPD and PPT following administration of Dammarane Sapogenins (DS) containing both aglycones [1]. The absolute oral bioavailability of PPD was calculated as 48.12%, while PPT achieved only 3.69% bioavailability—a 13-fold difference between the two structurally similar sapogenins [2]. This dramatic disparity was attributed to PPT's instability in gastric conditions, with 40% degradation observed after 4-hour incubation at 37°C in both pH 1.2 buffer and stomach content solution.

pharmacokinetics oral bioavailability absorption drug delivery LC-MS

CYP3A4 Competitive Inhibition: Protopanaxadiol and PPT Exhibit Potent CYP3A4 Inhibition Unlike Parent Ginsenosides

In a systematic evaluation using human liver microsomes and cDNA-expressed CYP3A4, naturally occurring ginsenosides exhibited no inhibition or only weak inhibition against human CYP3A4, CYP2D6, CYP2C9, CYP2A6, and CYP1A2 activities [1]. In contrast, the intestinal metabolites protopanaxadiol (PPD) and protopanaxatriol (PPT) both demonstrated potent competitive inhibition against CYP3A4 activity. Additionally, Compound K, PPD, and PPT all exhibited moderate inhibition against CYP2C9 activity.

CYP3A4 drug-drug interaction cytochrome P450 metabolism hepatic microsomes

Endometrial Cancer Cytotoxicity: Protopanaxadiol Inhibits HEC-1A Cell Proliferation with IC50 3.5 μM at 24 Hours

In human endometrial cancer HEC-1A cells, 20(S)-protopanaxadiol (20(S)-PPD) inhibited cell proliferation in a dose-dependent manner with an IC50 value of 3.5 μM at 24 hours [1]. This was accompanied by morphological changes bearing resemblance to Taxol-treated cells and dose-dependent apoptosis induction with annexin V-positive cell percentages of 10.8% and 58.1% at 2.5 μM and 5 μM, respectively, compared to 0% in untreated controls. In xenograft studies, subcutaneous injection of 20(S)-PPD at 80 mg/kg three times weekly for 17 days produced 18% tumor growth inhibition relative to controls that showed approximately 2.4-fold tumor volume increase.

endometrial cancer HEC-1A cytotoxicity apoptosis xenograft

Intestinal Cell Cytotoxicity: Protopanaxadiol LC50 24 μg/mL in Caco-2 Cells Demonstrates 2.3-Fold Higher Potency Than Rh2

In a comparative cytotoxicity study using two cultured intestinal cell lines (Int-407 and Caco-2), protopanaxadiol (PD) and protopanaxatriol (PT) exhibited an LC50 of 24 μg/mL in Caco-2 cells, while ginsenoside Rh2 showed an LC50 of 55 μg/mL in the same cell line [1]. This represents a 2.3-fold higher potency for PPD compared to Rh2. Additionally, mechanistic studies revealed that PD and Rh2 affected membrane integrity as indicated by LDH secretion earlier than PT and an enriched Rh2 fraction (P ≤ 0.05) [2].

intestinal cytotoxicity Caco-2 LC50 Rh2 comparison Int-407

Protopanaxadiol CAS 7755-01-3 Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Multidrug Resistance Reversal Studies Targeting BCRP/ABCG2 Transporter

Based on direct evidence that PPD is the most potent BCRP inhibitor among tested ginsenosides and uniquely inhibits BCRP-associated ATPase activity [1], this compound is specifically indicated for investigations of multidrug resistance reversal mechanisms involving the BCRP (ABCG2) transporter. Researchers studying chemotherapy sensitization in BCRP-overexpressing cancers should prioritize PPD over Rh2, PPT, or glycosylated precursors such as Rg3, which showed zero efficacy in the same assay system. The ATPase inhibition data further supports PPD as a tool compound for BCRP transporter functional studies using membrane vesicle preparations.

Oral Formulation Development and In Vivo Pharmacokinetic Studies Requiring Consistent Systemic Exposure

The 13-fold higher oral bioavailability of PPD (48.12%) compared to PPT (3.69%) [2] makes PPD the preferred aglycone for in vivo studies requiring reliable systemic exposure following oral administration. For projects evaluating oral ginsenoside metabolite pharmacology, PPD's predictable absorption profile and 7.8-fold longer elimination half-life (6.25 h vs 0.80 h) reduce inter-subject variability and minimize the quantity of test article required per study. This bioavailability advantage is particularly relevant for chronic dosing studies and formulation development programs where consistent plasma concentrations are critical for data interpretation.

Drug-Drug Interaction Screening and CYP3A4 Inhibition Studies

Evidence that PPD exhibits potent competitive inhibition against CYP3A4 while naturally occurring glycosylated ginsenosides show negligible inhibition [1] establishes PPD as the appropriate test article for ginseng-related drug interaction studies. For in vitro CYP inhibition screening panels, regulatory toxicology assessments, or mechanistic studies of ginseng-prescription drug interactions, procurement of purified PPD—rather than ginseng extracts or parent ginsenosides—is necessary to accurately evaluate the interaction potential observed clinically following oral ginseng consumption.

Intestinal Epithelial Cytotoxicity and Gastrointestinal Safety Assessment

In Caco-2 intestinal epithelial models, PPD demonstrates an LC50 of 24 μg/mL, representing 2.3-fold higher potency than the related metabolite Rh2 (LC50 55 μg/mL) [1]. This differential potency supports PPD as the more sensitive probe for evaluating ginsenoside metabolite effects on intestinal barrier function, tight junction integrity, and gastrointestinal toxicity. Researchers studying oral bioavailability limitations, intestinal first-pass metabolism, or adverse GI effects of ginseng products should select PPD as the representative aglycone for in vitro intestinal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Protopanaxadiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.